(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid
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Overview
Description
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the chloro and methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but has different functional groups and substituents.
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine group replacing the chlorine group.
Uniqueness
What sets (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid apart is its unique combination of fused rings and functional groups, which confer specific chemical and biological properties
Biological Activity
The compound (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine and oxazine compounds often exhibit significant antimicrobial properties. For instance, various pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may share similar properties due to its structural characteristics.
Anticancer Potential
The ability of heterocyclic compounds to interact with cellular pathways has been well documented. Compounds structurally similar to this compound have demonstrated cytotoxicity against various cancer cell lines. For example:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%:
These findings suggest that the compound could potentially serve as a lead in anticancer drug development.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:
- Dihydrofolate reductase (DHFR) : Inhibition can lead to reduced DNA synthesis in rapidly dividing cells.
The presence of the chloro group and other substituents may enhance binding affinity and specificity towards these targets.
Case Studies
- Antimicrobial Efficacy : A study evaluating various oxazine derivatives found that many exhibited broad-spectrum antibacterial activity. The tested compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : In vitro assays demonstrated that several pyrimidine derivatives led to apoptosis in cancer cell lines through the activation of caspase pathways.
Properties
Molecular Formula |
C11H12ClN3O4 |
---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid |
InChI |
InChI=1S/C11H12ClN3O4/c1-5-2-18-3-6-4-19-8-7(10(16)17)13-11(12)14-9(8)15(5)6/h5-6H,2-4H2,1H3,(H,16,17)/t5-,6+/m1/s1 |
InChI Key |
OWXFEDMNXOBBOW-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
Origin of Product |
United States |
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